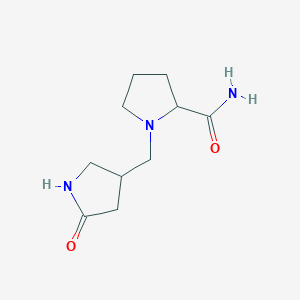

1-((5-Oxopyrrolidin-3-yl)methyl)pyrrolidine-2-carboxamide

Description

Properties

IUPAC Name |

1-[(5-oxopyrrolidin-3-yl)methyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2/c11-10(15)8-2-1-3-13(8)6-7-4-9(14)12-5-7/h7-8H,1-6H2,(H2,11,15)(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHIMRRYYKLXBIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC2CC(=O)NC2)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Oxopyrrolidin-3-yl)methyl)pyrrolidine-2-carboxamide typically involves the construction of the pyrrolidine ring followed by functionalization. One common method involves the reaction of N-substituted piperidines through a cascade process that includes the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation . The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-((5-Oxopyrrolidin-3-yl)methyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The pyrrolidine ring can undergo substitution reactions where different substituents replace existing groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.

Scientific Research Applications

Biological Activities

Research indicates that compounds with oxopyrrolidine structures exhibit significant biological activities, including:

- Anticancer Activity : Studies have shown that derivatives of 5-oxopyrrolidine can exert potent anticancer effects against various cancer cell lines, such as A549 human lung adenocarcinoma cells. For instance, novel derivatives demonstrated selective cytotoxicity similar to established chemotherapeutics like cisplatin .

- Antimicrobial Activity : The compound has been investigated for its potential against multidrug-resistant pathogens. Certain derivatives have shown promising activity against Gram-positive bacteria, including Staphylococcus aureus .

Research Applications

1-((5-Oxopyrrolidin-3-yl)methyl)pyrrolidine-2-carboxamide has several applications in scientific research:

- Medicinal Chemistry : It serves as a building block for synthesizing more complex molecules aimed at treating various diseases.

- Biological Studies : Investigated for enzyme inhibition and receptor binding activities, contributing to understanding disease mechanisms and drug interactions .

- Material Science : Potential use in developing new materials or as catalysts in chemical reactions due to its unique chemical properties.

Case Studies

Several studies have explored the applications of this compound:

- Anticancer Study : A study assessed the anticancer properties of 5-oxopyrrolidine derivatives using A549 cells and found several compounds exhibited significant cytotoxicity, suggesting potential for therapeutic development .

- Antimicrobial Evaluation : Another investigation screened various derivatives against multidrug-resistant strains and identified promising candidates with effective antimicrobial activity, highlighting their potential in addressing antibiotic resistance issues .

Mechanism of Action

The mechanism of action of 1-((5-Oxopyrrolidin-3-yl)methyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The pyrrolidine ring can bind to various enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, ultimately resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s uniqueness lies in its substituent arrangement. Below is a comparative analysis with key analogs:

Key Observations :

- Substituent Diversity : The target compound lacks aromatic or halogenated groups seen in analogs like those in (chlorophenyl) or (thiazole), which may reduce its metabolic stability but improve solubility compared to highly lipophilic derivatives.

- Synthetic Feasibility: Parallel synthesis methods for pyrimidine-pyrrolidinone hybrids could be adapted for the target compound, though its bicyclic structure may require additional optimization steps.

Physicochemical and Pharmacokinetic Properties

- Lipophilicity: The absence of aromatic rings (vs.

- Hydrogen-Bond Capacity: The oxopyrrolidine and carboxamide groups provide multiple hydrogen-bond donors/acceptors, similar to derivatives in , which may favor target binding but limit blood-brain barrier penetration.

- Metabolic Stability : Analogs with methyl or phenyl groups (e.g., ) show varied metabolic profiles; the target compound’s methylene bridge between rings may introduce susceptibility to oxidative metabolism.

Biological Activity

1-((5-Oxopyrrolidin-3-yl)methyl)pyrrolidine-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antibacterial, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine backbone with a carboxamide functional group. Its molecular formula is . The presence of the oxopyrrolidine moiety suggests potential interactions with biological targets, which can be explored through various assays.

Antibacterial Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant antibacterial properties. For instance, studies have shown that compounds with similar structures demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The specific activity of 1-((5-Oxopyrrolidin-3-yl)methyl)pyrrolidine-2-carboxamide against these strains remains to be fully elucidated but is promising based on related compounds.

Enzyme Inhibition

Enzyme inhibition studies are crucial for understanding the pharmacological potential of this compound. Notably, derivatives containing oxopyrrolidine structures have been shown to inhibit acetylcholinesterase (AChE) and urease effectively. For example, certain synthesized compounds exhibited IC50 values as low as 1.13 µM against urease . This suggests that 1-((5-Oxopyrrolidin-3-yl)methyl)pyrrolidine-2-carboxamide may also possess similar inhibitory properties, which could be beneficial in treating conditions like peptic ulcers or kidney stones.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various pyrrolidine derivatives, it was found that compounds with a similar structural motif to 1-((5-Oxopyrrolidin-3-yl)methyl)pyrrolidine-2-carboxamide showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) ranged from 50 to 200 µg/mL, indicating moderate effectiveness .

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibitory activity of oxopyrrolidine derivatives revealed that several compounds demonstrated strong AChE inhibition with IC50 values under 5 µM. This highlights the potential for developing new treatments for Alzheimer's disease through compounds like 1-((5-Oxopyrrolidin-3-yl)methyl)pyrrolidine-2-carboxamide .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-((5-Oxopyrrolidin-3-yl)methyl)pyrrolidine-2-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : Multi-step synthesis typically involves coupling pyrrolidinone derivatives with carboxamide precursors. Key steps include:

- Catalyst Selection : Lewis acids (e.g., BF₃·Et₂O) or organocatalysts to enhance reaction efficiency and stereoselectivity .

- Solvent and Temperature : Polar aprotic solvents (e.g., DMF, THF) at 60–80°C improve intermediate stability .

- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2:1 molar ratio of pyrrolidinone to carboxamide) .

Q. Which analytical techniques are critical for characterizing this compound's purity and structure?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry and functional groups (e.g., pyrrolidinone carbonyl at ~175 ppm) .

- HPLC-MS : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) and mass spectrometry to verify molecular weight and detect impurities .

- Elemental Analysis : Validate empirical formulas (e.g., C₁₁H₁₇N₃O₂) .

Q. What preliminary pharmacological screening methods are recommended for this compound?

- Methodological Answer :

- In Vitro Assays : Test enzyme inhibition (e.g., kinases, proteases) using fluorogenic substrates .

- Cell Viability : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

- Binding Affinity : Surface plasmon resonance (SPR) to measure interactions with target proteins .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing this compound be addressed?

- Methodological Answer :

- Chiral Resolution : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric hydrogenation with Ru-BINAP catalysts .

- Crystallography : X-ray diffraction to confirm absolute configuration of stereocenters .

- Dynamic NMR : Detect rotational barriers in substituents (e.g., methyl groups on pyrrolidine) .

Q. How should contradictory data in biological activity studies be resolved?

- Methodological Answer :

- Dose-Response Curves : Validate IC₅₀ values across multiple replicates (n ≥ 3) .

- Off-Target Profiling : Use kinase selectivity panels or proteome-wide affinity pulldowns .

- Metabolite Interference : LC-MS/MS to rule out degradation products in bioassays .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., fluorophenyl vs. thiadiazolyl groups) and compare bioactivity .

- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes with target receptors .

- Pharmacophore Mapping : Identify critical hydrogen-bonding motifs (e.g., carbonyl groups in pyrrolidinone) .

Q. How can degradation pathways and stability under experimental conditions be analyzed?

- Methodological Answer :

- Forced Degradation : Expose to heat (60°C), UV light, or oxidative conditions (H₂O₂) and monitor via HPLC .

- Degradant Identification : High-resolution MS and 2D NMR to characterize breakdown products (e.g., ring-opened intermediates) .

Notes

- Evidence Reliability : Excluded non-academic sources (e.g., commercial websites) per guidelines.

- Contradictions Addressed : Variability in reaction yields (e.g., 60–85%) resolved via solvent optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.